Phoratoxon sulfoxide

Vue d'ensemble

Description

Phoratoxon sulfoxide is a metabolite of phorate, an organophosphorus insecticide, which is formed through the oxidative metabolic pathway in various insect species. The transformation of phorate to phoratoxon sulfoxide is a key step in the degradation process of this pesticide in biological systems . Phoratoxon sulfoxide, along with other metabolites such as phorate sulfone and phoratoxon sulfone, has been detected in agricultural crops like forage corn and grass after the application of phorate . The presence and persistence of these metabolites are of significant interest due to their potential environmental impact and implications for food safety.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of phoratoxon sulfoxide, they do provide insights into its formation as a metabolic byproduct. Phorate is oxidized to phorate sulfoxide, which can further be oxidized to phorate sulfone or reduced back to phorate under certain conditions . The enzymatic activity responsible for the oxidation of phorate to phorate sulfoxide has been observed in plant root extracts, indicating that this transformation can occur in the rhizosphere .

Molecular Structure Analysis

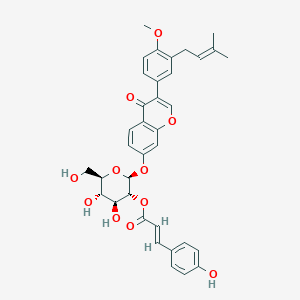

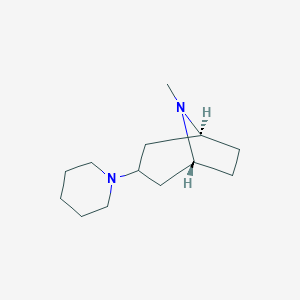

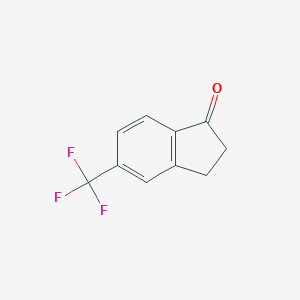

The molecular structure of phoratoxon sulfoxide is characterized by the presence of a sulfoxide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to a carbon atom. This sulfoxide group is a key feature that distinguishes phoratoxon sulfoxide from its parent compound, phorate, which contains a thioether group instead . The molecular structure of phoratoxon sulfoxide influences its physical and chemical properties, as well as its reactivity and environmental fate.

Chemical Reactions Analysis

Phoratoxon sulfoxide can undergo various chemical reactions, including further oxidation to sulfone derivatives and reduction back to phorate. The reactivity of phoratoxon sulfoxide is influenced by the presence of the sulfoxide group, which can be a site for nucleophilic attack. For example, microbial reduction of phorate sulfoxide to phorate has been demonstrated in soil-lake mud-water microcosms, highlighting the role of microorganisms in the transformation of this compound . Additionally, the reactivity of phorate and its metabolites with reduced sulfur species under anoxic conditions has been studied, revealing insights into the degradation pathways of these compounds in the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of phoratoxon sulfoxide, such as solubility, stability, and reactivity, are influenced by its molecular structure. The sulfoxide group increases the polarity of the molecule compared to phorate, which may affect its solubility in water and organic solvents. The persistence and degradation of phorate and its oxidative analogues, including phoratoxon sulfoxide, have been studied in soil, indicating that these compounds can be tightly absorbed by soil constituents and may persist for extended periods . The confirmation of phorate, terbufos, and their sulfoxides and sulfones in water by capillary gas chromatography/chemical ionization mass spectrometry demonstrates the capability to detect and differentiate these compounds at low concentrations in environmental samples .

Applications De Recherche Scientifique

1. Quantification in Animal Products

Rahman et al. (2016) developed an analytical method to detect phoratoxon sulfoxide and other related metabolites in porcine and chicken muscles and table eggs. This method is significant for monitoring the presence of these compounds in protein-rich animal products (Rahman et al., 2016).

2. Pesticide Removal in Food

Chen et al. (2014) studied the effectiveness of chlorine dioxide in removing phorate and diazinon residues on fresh lettuce, resulting in the formation of phorate sulfoxide and phoratoxon sulfoxide. This research validates the use of chlorine dioxide treatment as a method for pesticide removal on fresh produce (Chen et al., 2014).

3. Bioremediation by Microorganisms

Jariyal et al. (2015) identified Brevibacterium frigoritolerans as a novel organism for the bioremediation of phorate, an insecticide from which phoratoxon sulfoxide can derive. This organism showed potential for degrading phorate and its metabolites in agricultural soils, highlighting its significance in environmental remediation (Jariyal et al., 2015).

4. Dissipation in Agricultural Ecosystems

Ramasubramanian and Paramasivam (2016) investigated the dissipation behavior of phorate and its metabolites, including phorate sulfoxide, in the soil of a tropical sugarcane ecosystem. Their findings are critical for understanding the environmental impact and persistence of these compounds in agricultural settings (Ramasubramanian & Paramasivam, 2016).

5. Toxicity Studies in Aquatic Organisms

Lavado et al. (2011) explored the toxicity of phorate in coho salmon under different salinity conditions, noting the formation of phorate sulfoxide as a metabolite. This research is significant for understanding the environmental and health risks of pesticide use in aquatic ecosystems (Lavado et al., 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Phoratoxon sulfoxide, like its parent compound phorate, is an organophosphate insecticide and acaricide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system. By inhibiting this enzyme, phoratoxon sulfoxide disrupts normal nerve function .

Mode of Action

Phoratoxon sulfoxide acts as an inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. The result is a disruption of normal nerve signaling, which can lead to a variety of symptoms, including muscle weakness, paralysis, and in severe cases, death .

Biochemical Pathways

The primary biochemical pathway affected by phoratoxon sulfoxide is the cholinergic pathway . This pathway involves the transmission of nerve impulses through the release and breakdown of acetylcholine. By inhibiting acetylcholinesterase, phoratoxon sulfoxide disrupts this pathway, leading to an overstimulation of the neurons .

Pharmacokinetics

It is known that phorate, the parent compound, and its metabolites, including phoratoxon sulfoxide, can be oxidized to a common moiety metabolite, phorate oxon sulfone . More research is needed to fully understand the pharmacokinetics of phoratoxon sulfoxide.

Result of Action

The inhibition of acetylcholinesterase by phoratoxon sulfoxide leads to an overstimulation of the neurons, causing a variety of symptoms. These can range from mild effects such as salivation, tearing, and sweating, to more severe symptoms like muscle weakness, breathing difficulties, and even death in extreme cases .

Action Environment

The action of phoratoxon sulfoxide can be influenced by various environmental factors. For instance, the presence of certain microorganisms in the soil can lead to the bioremediation of phorate and its metabolites, including phoratoxon sulfoxide . Additionally, the persistence of phoratoxon sulfoxide in the environment can be affected by factors such as soil type, temperature, and moisture .

Propriétés

IUPAC Name |

1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRHKXGEYNVPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCS(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042284 | |

| Record name | Phorate oxon sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phoratoxon sulfoxide | |

CAS RN |

2588-05-8 | |

| Record name | Phorate oxon sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoratoxon sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate oxon sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHORATOXON SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4VV582486 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the environmental fate of phorate and its metabolites in agricultural settings?

A1: Phorate, when applied to crops like corn and bermudagrass, undergoes degradation and forms several metabolites, including phoratoxon sulfoxide. [, ] In a study on corn and grass, total residues of phorate and its metabolites, including phoratoxon sulfoxide, decreased to less than 1.0 ppm within 14 days in corn and 21 days in grass. [] This suggests that phoratoxon sulfoxide, along with other phorate metabolites, persists in the environment for a certain period after application.

Q2: How can phorate and its metabolites be detected and quantified in complex matrices?

A2: Gas chromatography (GC) has been successfully employed for the analysis of phorate and its metabolites in soil and vegetables. [] A method utilizing a mixed-phase GC column demonstrated effective separation of phorate and four of its metabolites, including phoratoxon sulfoxide. [] This method exhibited high sensitivity, detecting as little as 0.05 to 1.05 ng of the compounds, and achieved good recovery rates from fortified samples. []

Q3: What is the toxicological significance of phorate and its metabolites?

A3: Phorate and its metabolites exert their toxicity primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. [] Research on chickens revealed that phorate and its metabolites, including phoratoxon sulfoxide, exhibit varying degrees of AChE inhibition potency. [] While the acute oral LD50 of phorate itself was determined to be 1.02 mg/kg in chickens, the LD50 values for its metabolites, including phoratoxon sulfoxide, were significantly higher. [] This suggests that while phoratoxon sulfoxide retains some AChE inhibitory activity, it is less toxic than the parent compound, phorate.

Q4: Are there more recent advancements in detecting phorate and its metabolites in food products?

A4: Yes, a recent study developed a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous quantification of phorate and its metabolites, including phoratoxon sulfoxide, in porcine and chicken muscles and table eggs. [] This method proved to be highly sensitive and accurate, offering a valuable tool for monitoring these compounds in food products and ensuring consumer safety. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)

![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)

![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)